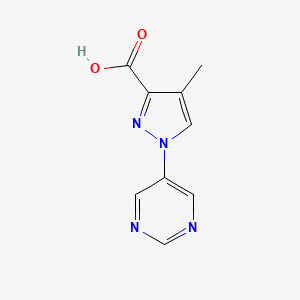

4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid

CAS No.:

Cat. No.: VC17827163

Molecular Formula: C9H8N4O2

Molecular Weight: 204.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8N4O2 |

|---|---|

| Molecular Weight | 204.19 g/mol |

| IUPAC Name | 4-methyl-1-pyrimidin-5-ylpyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H8N4O2/c1-6-4-13(12-8(6)9(14)15)7-2-10-5-11-3-7/h2-5H,1H3,(H,14,15) |

| Standard InChI Key | UMLVGXAHYPCVDG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN(N=C1C(=O)O)C2=CN=CN=C2 |

Introduction

Molecular and Structural Characteristics

Chemical Identity and Physicochemical Properties

The compound’s IUPAC name, 4-methyl-1-pyrimidin-5-ylpyrazole-3-carboxylic acid, reflects its heterocyclic architecture. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₄O₂ |

| Molecular Weight | 204.19 g/mol |

| Canonical SMILES | CC1=CN(N=C1C(=O)O)C2=CN=CN=C2 |

| InChI Key | UMLVGXAHYPCVDG-UHFFFAOYSA-N |

| Topological Polar Surface Area | 83.6 Ų |

The pyrazole ring (positions 1–3) is substituted at position 1 with a pyrimidin-5-yl group and at position 3 with a carboxylic acid, while position 4 bears a methyl group. This arrangement creates a planar structure with conjugated π-systems, enhancing its potential for intermolecular interactions.

Crystallographic and Conformational Insights

While no crystallographic data for this specific compound are available, analogous pyrazole-carboxylic acid complexes, such as cobalt-coordinated derivatives, demonstrate robust metal-ligand bonding via the carboxylic oxygen and pyrazole nitrogen atoms . These studies suggest that 4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid may exhibit similar coordination behavior, relevant to catalyst design or metallodrug development .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 4-methyl-1-(pyrimidin-5-yl)-1H-pyrazole-3-carboxylic acid involves multi-step heterocyclic coupling reactions. A plausible route includes:

-

Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-keto esters to yield the pyrazole core.

-

Pyrimidine Substitution: Nucleophilic aromatic substitution or cross-coupling reactions to introduce the pyrimidin-5-yl group at position 1.

-

Carboxylic Acid Functionalization: Oxidation or hydrolysis of ester intermediates to generate the carboxylic acid moiety.

Exact reaction conditions remain proprietary, but analogous syntheses of pyrazole-carboxylic acids (e.g., 3-isobutyl-1-methyl-1H-pyrazole-5-carboxylic acid) employ palladium-catalyzed couplings and acid-catalyzed ester hydrolysis .

Reactivity Profile

The carboxylic acid group enables diverse derivatization:

-

Esterification: Reaction with alcohols under acidic conditions to form esters.

-

Amidation: Coupling with amines via carbodiimide-mediated activation.

-

Metal Coordination: Binding to transition metals (e.g., Co²⁺, as seen in related complexes) .

The pyrimidine ring’s electron-deficient nature facilitates electrophilic substitution at the 2- and 4-positions, while the pyrazole nitrogen atoms participate in hydrogen bonding and π-stacking interactions.

Future Research Directions

-

Synthetic Optimization: Development of one-pot methodologies to improve yield and scalability.

-

Biological Screening: Broad-spectrum testing against cancer, inflammatory, and infectious disease targets.

-

Formulation Studies: Prodrug design (e.g., ester prodrugs) to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume